1,2,3,4,5-pentafluorobenzene-6-ide;ytterbium(2+)
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Overview
Description
1,2,3,4,5-pentafluorobenzene-6-ide;ytterbium(2+) is a compound that combines the unique properties of a pentafluorobenzene ligand with the rare earth metal ytterbium in its +2 oxidation state
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-pentafluorobenzene-6-ide;ytterbium(2+) typically involves the reaction of ytterbium(II) chloride with 1,2,3,4,5-pentafluorobenzene in the presence of a suitable reducing agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the ytterbium(II) species. The reaction conditions often include low temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reactants, and implementing safety measures to handle the reactive ytterbium(II) species.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-pentafluorobenzene-6-ide;ytterbium(2+) can undergo various types of chemical reactions, including:
Oxidation: The ytterbium(II) center can be oxidized to ytterbium(III) under appropriate conditions.
Reduction: The compound can act as a reducing agent due to the presence of the ytterbium(II) center.
Substitution: The pentafluorobenzene ligand can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or alkoxides can react with the pentafluorobenzene ligand.
Major Products
Oxidation: Ytterbium(III) complexes.
Reduction: Reduced organic products depending on the specific reaction.
Substitution: Substituted pentafluorobenzene derivatives.
Scientific Research Applications
1,2,3,4,5-pentafluorobenzene-6-ide;ytterbium(2+) has several scientific research applications:
Catalysis: It can be used as a catalyst in various organic transformations, including polymerization reactions.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and magnetic properties.
Organometallic Chemistry: It serves as a precursor for the synthesis of other organometallic compounds.
Biological Studies:
Mechanism of Action
The mechanism of action of 1,2,3,4,5-pentafluorobenzene-6-ide;ytterbium(2+) involves the interaction of the ytterbium(II) center with various substrates. The pentafluorobenzene ligand can stabilize the ytterbium(II) center, allowing it to participate in redox reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates.
Comparison with Similar Compounds
Similar Compounds
Bis(pentafluorophenyl)zinc: Another compound with a pentafluorobenzene ligand, but with zinc instead of ytterbium.
Bromopentafluorobenzene: A halogenated derivative of pentafluorobenzene.
Pentafluoroaniline: An amine derivative of pentafluorobenzene.
Uniqueness
1,2,3,4,5-pentafluorobenzene-6-ide;ytterbium(2+) is unique due to the presence of the rare earth metal ytterbium in its +2 oxidation state
Properties
CAS No. |
66080-22-6 |
---|---|
Molecular Formula |
C12F10Yb |
Molecular Weight |
507.16 g/mol |
IUPAC Name |
1,2,3,4,5-pentafluorobenzene-6-ide;ytterbium(2+) |
InChI |
InChI=1S/2C6F5.Yb/c2*7-2-1-3(8)5(10)6(11)4(2)9;/q2*-1;+2 |
InChI Key |
GENWWSLSQWRWHF-UHFFFAOYSA-N |
Canonical SMILES |
[C-]1=C(C(=C(C(=C1F)F)F)F)F.[C-]1=C(C(=C(C(=C1F)F)F)F)F.[Yb+2] |
Origin of Product |
United States |
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